molecular formula C8H7N3O B078485 4-Phenyl-1,2,5-oxadiazol-3-amine CAS No. 10349-14-1

4-Phenyl-1,2,5-oxadiazol-3-amine

Cat. No. B078485
CAS RN: 10349-14-1
M. Wt: 161.16 g/mol
InChI Key: APGIIVSHRRCAPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenyl-1,2,5-oxadiazol-3-amine involves multiple steps, often starting from readily available precursors. One common method includes the reaction of 1,2,5-oxadiazole-3,4-diamine with hexanedione, specifically leading to selective products through the Paal–Knorr reaction. This method showcases the versatility and reactivity of the oxadiazole ring in forming substituted derivatives (Obruchnikova & Rakitin, 2023).

Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,2,5-oxadiazol-3-amine is defined by its aromatic oxadiazole core, which significantly influences its electronic and steric properties. Crystallographic studies of similar compounds reveal a planar oxadiazole ring system, which is crucial for its reactivity and interaction with other molecules. The phenyl and amine substituents further modulate its electronic characteristics, impacting its chemical behavior (Obruchnikova & Rakitin, 2023).

Scientific Research Applications

  • Pharmaceuticals

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore .
    • They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
    • They have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
    • For example, the compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea (51a) and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea (51b) showed anticancer activity against MCF-7 and HeLa cells having IC 50 values in the range of 23.5–45.6 µM .
  • Anti-infective Agents

    • Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
    • The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen .
    • These facts have necessitated the urge of new chemical entities to act against these microorganisms .
  • Anticancer Agents

    • Oxadiazoles have been synthesized and evaluated as promising anticancer agents .
    • For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
    • The newly synthesized compounds were screened for anticancer activity. IC 50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
    • Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .
  • High-Energy and Explosive Materials

    • Due to its high positive enthlapy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
  • Antidiabetic Agents

    • Oxadiazoles have been reported to have antidiabetic properties .
    • The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agents .
  • High-Energy and Explosive Materials

    • Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIIVSHRRCAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145877
Record name 4-Phenylfurazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2,5-oxadiazol-3-amine

CAS RN

10349-14-1
Record name 4-Phenylfurazanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylfurazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1,2,5-oxadiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RM Christoff, GL Murray, XP Kostoulias… - Bioorganic & Medicinal …, 2017 - Elsevier
With multidrug resistant bacteria on the rise, novel antibiotics are becoming highly sought after. In 2008, eleven compounds were identified by high throughput screening as inhibitors of …
Number of citations: 16 www.sciencedirect.com
F Porta, A Gelain, D Barlocco, N Ferri… - Chemical Biology & …, 2017 - Wiley Online Library
A series of 1,2,5‐oxadiazoles were synthesized as new potential antiproliferative agents. The in vitro cytotoxic activity evaluation of title compounds through MTT assay revealed that …
Number of citations: 14 onlinelibrary.wiley.com
T Hermann, P Hochegger, J Dolensky, W Seebacher… - Pharmaceuticals, 2021 - mdpi.com
An N-acylated furazan-3-amine of a Medicines for Malaria Venture (MMV) project has shown activity against different strains of Plasmodium falciparum. Seventeen new derivatives were …
Number of citations: 3 www.mdpi.com
F Porta - 2017 - air.unimi.it
Tesi_Federica Porta Page 1 Department of Pharmaceutical Sciences PhD Course in Pharmaceutical Sciences -XXIX Cycle- Design, synthesis and biological evaluation of novel …
Number of citations: 4 air.unimi.it
JJR Freitas, JCR Freitas, CS Ramos, FAM Souza… - … Research Journal of Pure …, 2023
Number of citations: 2

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